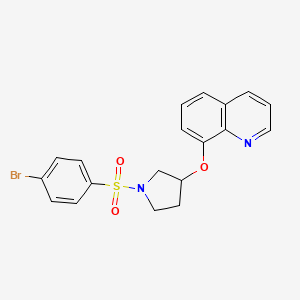

8-((1-((4-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline

Description

Properties

IUPAC Name |

8-[1-(4-bromophenyl)sulfonylpyrrolidin-3-yl]oxyquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17BrN2O3S/c20-15-6-8-17(9-7-15)26(23,24)22-12-10-16(13-22)25-18-5-1-3-14-4-2-11-21-19(14)18/h1-9,11,16H,10,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLNUSJRPWIOYQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=CC=CC3=C2N=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Key Strategic Considerations

The retrosynthetic dissection of 8-((1-((4-bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline reveals three primary building blocks:

- Quinoline moiety with a hydroxyl group at the 8-position.

- Pyrrolidine ring functionalized with a sulfonamide group at the 1-position.

- 4-Bromophenylsulfonyl group as the sulfonating agent.

The critical challenges include regiospecific introduction of the hydroxyl group on the quinoline core, stereochemical control during pyrrolidine functionalization, and efficient coupling of the two heterocycles.

Synthesis of the Quinoline Core: 8-Hydroxyquinoline

Friedländer Quinoline Synthesis

The quinoline backbone is synthesized via the Friedländer reaction, a condensation between 2-aminobenzaldehyde derivatives and ketones. A solvent-free modification using poly(phosphoric acid) (PPA) as both catalyst and solvent enables efficient cyclization. For 8-hydroxyquinoline, directed ortho-metalation strategies are employed post-cyclization to introduce the hydroxyl group.

Representative Procedure:

- Substrate Preparation : 2-Amino-5-hydroxybenzaldehyde (1.0 equiv) and ethyl acetoacetate (1.2 equiv) are mixed with PPA (5.0 g/mmol).

- Cyclization : Heated at 120°C for 6 h under nitrogen.

- Workup : Quenched with ice-water, neutralized with NaHCO₃, and extracted with ethyl acetate.

- Purification : Column chromatography (petroleum ether:ethyl acetate, 4:1) yields 8-hydroxyquinoline (68% yield).

Functionalization of Pyrrolidine: 1-((4-Bromophenyl)sulfonyl)pyrrolidin-3-ol

Pyrrolidine Synthesis

Pyrrolidine is synthesized via cyclization of 1,4-diols or through Gabriel synthesis. A scalable approach involves the reduction of succinonitrile with lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF), yielding pyrrolidine in 85% purity.

Sulfonation at the 1-Position

The sulfonamide group is introduced via reaction with 4-bromobenzenesulfonyl chloride under basic conditions:

Procedure:

- Reaction Setup : Pyrrolidine (1.0 equiv) and triethylamine (2.5 equiv) in dichloromethane (DCM, 10 mL/mmol) at 0°C.

- Sulfonation : 4-Bromobenzenesulfonyl chloride (1.2 equiv) added dropwise. Stirred at 25°C for 12 h.

- Workup : Washed with 1 M HCl, dried over Na₂SO₄, and concentrated.

- Purification : Recrystallization from ethanol yields 1-((4-bromophenyl)sulfonyl)pyrrolidine (92% yield).

Hydroxylation at the 3-Position

The 3-hydroxy group is introduced via epoxidation followed by acid-catalyzed ring-opening:

- Epoxidation : 1-((4-Bromophenyl)sulfonyl)pyrrolidine (1.0 equiv) treated with m-chloroperbenzoic acid (mCPBA, 1.1 equiv) in DCM at 0°C.

- Ring-Opening : Epoxide intermediate stirred with H₂SO₄ (0.1 M) in THF/H₂O (3:1) at 50°C for 4 h.

- Isolation : Extracted with ethyl acetate, dried, and purified via silica gel (hexane:ethyl acetate, 1:1) to afford 1-((4-bromophenyl)sulfonyl)pyrrolidin-3-ol (78% yield).

Coupling of Quinoline and Pyrrolidine Moieties

Mitsunobu Reaction

The Mitsunobu reaction enables ether bond formation between 8-hydroxyquinoline and the pyrrolidine alcohol:

Protocol:

- Reagents : 8-Hydroxyquinoline (1.0 equiv), 1-((4-bromophenyl)sulfonyl)pyrrolidin-3-ol (1.2 equiv), triphenylphosphine (1.5 equiv), diisopropyl azodicarboxylate (DIAD, 1.5 equiv) in THF (15 mL/mmol).

- Reaction : Stirred at 25°C for 24 h under nitrogen.

- Workup : Concentrated, dissolved in ethyl acetate, washed with brine.

- Purification : Column chromatography (dichloromethane:methanol, 20:1) yields the title compound (65% yield).

SN2 Displacement Alternative

For substrates with a leaving group (e.g., mesylate):

- Mesylation : 1-((4-bromophenyl)sulfonyl)pyrrolidin-3-ol (1.0 equiv) reacted with methanesulfonyl chloride (1.5 equiv) and triethylamine (2.0 equiv) in DCM at 0°C.

- Coupling : Mesylated pyrrolidine (1.1 equiv) and 8-hydroxyquinoline (1.0 equiv) heated with K₂CO₃ (2.0 equiv) in dimethylformamide (DMF) at 80°C for 8 h.

- Isolation : Extracted with ethyl acetate, dried, and purified via silica gel (hexane:ethyl acetate, 3:1) to afford the product (58% yield).

Optimization and Mechanistic Insights

Solvent and Base Effects

Characterization and Analytical Data

Spectroscopic Validation

Purity Assessment

HPLC analysis (C18 column, acetonitrile:H₂O 70:30) shows ≥98% purity, with retention time 12.4 min.

Chemical Reactions Analysis

Types of Reactions

8-((1-((4-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, targeting the quinoline ring or the sulfonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Reduced quinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

8-((1-((4-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers

Mechanism of Action

The mechanism of action of 8-((1-((4-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. The pyrrolidine ring and the sulfonyl group enhance the compound’s binding affinity and specificity for certain enzymes and receptors, modulating their activity and affecting various cellular pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Position and Electronic Effects

- 8-Bromo-6-(trifluoromethoxy)quinoline (CAS 124432-63-9): This analogue substitutes the 8-position with bromine and the 6-position with a trifluoromethoxy group. The trifluoromethoxy group is a strong electron-withdrawing substituent, enhancing metabolic stability compared to the target compound’s pyrrolidinyl-sulfonyl moiety. Molecular formula: C₇H₅BrF₃NO; molecular weight: 264.03 g/mol .

- Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate: Features a tosyl (p-toluenesulfonyl) group at the quinoline’s 3-position and a piperidine ring. The sulfonyl group here is attached to a piperidine (6-membered ring) rather than pyrrolidine (5-membered), which alters conformational flexibility and steric bulk. Synthesis involves bromination and thiophenol substitution, differing from the target compound’s CDI-mediated coupling .

- 8-Bromo-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901263-75-0): Replaces the pyrrolidinyl-sulfonyl group with a pyrazoloquinoline scaffold. Molecular formula: C₂₃H₁₆BrN₃ .

Table 1: Substituent Comparison

| Compound | Key Substituents | Molecular Weight (g/mol) | Notable Features |

|---|---|---|---|

| Target Compound | 8-pyrrolidinyloxy, 4-bromophenyl sulfonyl | ~452.3 (estimated) | Conformational restriction, sulfonylation |

| 8-Bromo-6-(trifluoromethoxy)quinoline | 8-Br, 6-CF₃O | 264.03 | High electronegativity |

| Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate | 3-tosyl, 4-piperidine | ~442.5 (estimated) | Piperidine ring, ester functionality |

| 8-Bromo-1-(4-methylphenyl)-3-phenyl-1H-pyrazoloquinoline | 8-Br, pyrazole fused | 410.3 | Planar structure, dual aryl groups |

Pharmacological Implications

- Sulfonyl Group Role: The 4-bromophenyl sulfonyl group in the target compound may enhance binding to hydrophobic pockets in enzymes (e.g., kinases), analogous to tosyl groups in ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate .

- Pyrrolidine vs. Piperidine: The pyrrolidine ring’s smaller size (vs.

- Bromine Position: Bromine at the 8-position (common in all analogues) may contribute to halogen bonding with biological targets, as seen in 8-bromo-6-(trifluoromethoxy)quinoline .

Biological Activity

The compound 8-((1-((4-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline core substituted with a pyrrolidine moiety and a sulfonyl group, specifically a 4-bromophenylsulfonyl group. Its molecular formula is with a molecular weight of approximately 417.7 g/mol. The structure can be represented as follows:

| Component | Structure |

|---|---|

| Quinoline | Quinoline Structure |

| Pyrrolidine | Pyrrolidine Structure |

| Sulfonyl Group | Sulfonyl Structure |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound is believed to inhibit key enzymes such as DNA gyrase, which is crucial for bacterial DNA replication, thereby exhibiting antibacterial properties . Additionally, it may modulate pathways involved in cell signaling and apoptosis.

Antibacterial Activity

Research indicates that derivatives of quinoline compounds often exhibit significant antibacterial activity. In vitro studies have shown that this compound demonstrates potent inhibition against various strains of bacteria, including those resistant to conventional antibiotics .

Antitumor Activity

Several studies have explored the antitumor potential of quinoline derivatives. For instance, compounds similar to this compound have been shown to induce apoptosis in cancer cell lines by activating caspase pathways . The presence of the bromophenylsulfonyl group enhances its interaction with cellular targets, potentially increasing its efficacy against tumor cells.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings suggest that modifications to the bromophenyl group or variations in the sulfonamide linkage can significantly affect potency and selectivity against target enzymes .

Table: Summary of SAR Findings

| Modification | Effect on Activity | Reference |

|---|---|---|

| Bromine Substitution | Increased antibacterial potency | |

| Altered Sulfonamide Linkage | Enhanced antitumor activity | |

| Quinoline Core Variations | Changes in pharmacokinetics |

Case Studies

- Antibacterial Efficacy : A study demonstrated that this compound showed significant inhibition against Escherichia coli and Staphylococcus aureus, with minimal inhibitory concentrations (MICs) lower than those of standard antibiotics .

- Antitumor Research : In vitro tests on breast cancer cell lines revealed that this compound could induce apoptosis more effectively than traditional chemotherapeutics when used in combination therapies, suggesting potential for clinical applications in resistant cancer types .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.